molecular formula C5H12Cl2N2O2 B6606590 methyl 3-aminoazetidine-3-carboxylate dihydrochloride CAS No. 2825006-40-2

methyl 3-aminoazetidine-3-carboxylate dihydrochloride

Cat. No.: B6606590
CAS No.: 2825006-40-2
M. Wt: 203.06 g/mol
InChI Key: XOWQWLFPQBQLQI-UHFFFAOYSA-N
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Description

Methyl 3-aminoazetidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminoazetidine-3-carboxylate dihydrochloride typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the treatment of N-isopropyl-α-chloro imine with lithium diisopropylamide in tetrahydrofuran at 0°C to yield a lithiated intermediate. This intermediate undergoes aldol condensation with arylaldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoazetidine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-aminoazetidine-3-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-aminoazetidine-3-carboxylate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its structural features and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminoazetidine-3-carboxylate hydrochloride
  • Azetidine-2-carboxylic acid derivatives
  • N-substituted azetidines

Uniqueness

Methyl 3-aminoazetidine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

methyl 3-aminoazetidine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c1-9-4(8)5(6)2-7-3-5;;/h7H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWQWLFPQBQLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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